
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
Overview
Description
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate: is an organic compound with the molecular formula C10H10FNO4 and a molecular weight of 227.19 g/mol . It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluoro and a nitro group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-fluoro-2-nitrophenyl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 4-fluoro-2-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-fluoro-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)acetate.
Substitution: Ethyl 2-(4-substituted-2-nitrophenyl)acetate.
Hydrolysis: 2-(4-fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluoro-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate can be compared with other similar compounds such as:
- Ethyl 2-(4-chloro-2-nitrophenyl)acetate
- Ethyl 2-(4-bromo-2-nitrophenyl)acetate
- Ethyl 2-(4-iodo-2-nitrophenyl)acetate
Uniqueness: The presence of the fluoro group in this compound imparts unique properties such as increased metabolic stability and altered electronic effects compared to its chloro, bromo, and iodo analogs.
Biological Activity
Ethyl 2-(4-fluoro-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula and a molecular weight of 227.19 g/mol.
- CAS Number : 1209007-72-6
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.03125 - 0.25 μg/mL |
Escherichia coli | 1 - 4 μg/mL |
Klebsiella pneumoniae | 1 - 4 μg/mL |
Acinetobacter baumannii | <0.03125 - 0.25 μg/mL |
The compound's mechanism involves interaction with bacterial topoisomerases, which are crucial for DNA replication and transcription, leading to cell death in susceptible strains .
2. Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines.
Case Study : A derivative of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 5 µM. The compound's action is believed to involve the induction of apoptosis through the activation of caspase pathways.
3. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives against specific viruses.
Virus Type | Activity Observed |
---|---|
Influenza virus | Moderate inhibition |
Herpes Simplex Virus (HSV) | Significant antiviral activity |
Some derivatives have shown promising results in inhibiting viral replication, suggesting their potential as therapeutic agents in viral infections .
The biological activity of this compound is influenced by its structural components:
- Fluoro Group : Enhances metabolic stability and affects electronic properties, improving binding affinity to biological targets.
- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine substitution | Different reactivity profile |
Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | Fluorine at a different position | Varying electronic effects |
Ethyl 3-(4-fluoronitrophenyl)acetate | Nitro group at position three | Potentially different biological activities |
The presence of the fluoro group in this compound imparts unique properties compared to its chloro and bromo analogs, making it a valuable building block for further medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-nitrophenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVOVVGHUMGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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